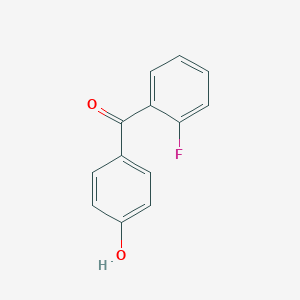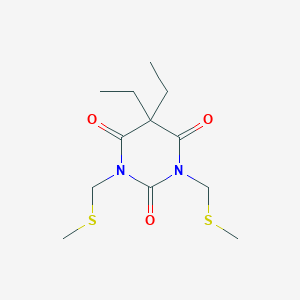
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of nucleotides. This leads to a decrease in the production of DNA and RNA, which can have a variety of effects on cellular processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- are varied and depend on the specific biological system being studied. It has been found to have an inhibitory effect on cell proliferation, making it a potential anti-cancer agent. It has also been found to have an effect on the immune system, with studies showing that it can modulate the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- in lab experiments is its potent inhibitory effect on enzymes. This makes it a valuable tool for studying enzyme kinetics and inhibition. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain biological systems.
Orientations Futures
There are several future directions for research involving 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl-. One direction is to investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Another direction is to study its effects on the immune system in more detail, with the aim of developing new immunomodulatory therapies. Additionally, studies could be done to investigate the potential use of this compound in treating other diseases, such as viral infections.
Méthodes De Synthèse
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- can be achieved through the reaction of 1,3-bis((methylthio)methyl)-5,5-diethylbarbituric acid with acetic anhydride in the presence of a catalyst. This method yields a high purity product and has been widely used in research studies.
Applications De Recherche Scientifique
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- has been extensively used in scientific research to study various biological processes. It has been found to have a potent inhibitory effect on certain enzymes, making it a valuable tool for studying enzyme kinetics and inhibition.
Propriétés
Numéro CAS |
100849-45-4 |
|---|---|
Nom du produit |
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- |
Formule moléculaire |
C12H20N2O3S2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
5,5-diethyl-1,3-bis(methylsulfanylmethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3S2/c1-5-12(6-2)9(15)13(7-18-3)11(17)14(8-19-4)10(12)16/h5-8H2,1-4H3 |
Clé InChI |
CXYSTQJHUVPTAU-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CSC)CSC)CC |
SMILES canonique |
CCC1(C(=O)N(C(=O)N(C1=O)CSC)CSC)CC |
Autres numéros CAS |
100849-45-4 |
Synonymes |
5,5-diethyl-1,3-bis(methylsulfanylmethyl)-1,3-diazinane-2,4,6-trione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



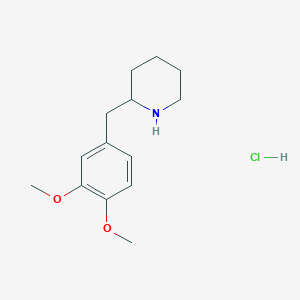
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
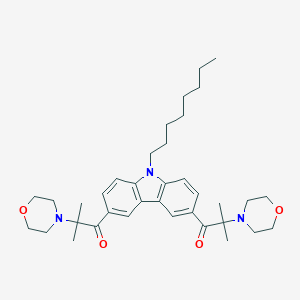
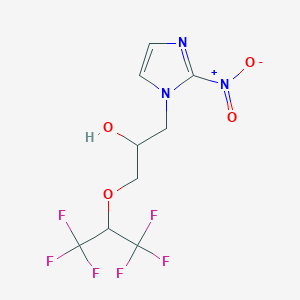
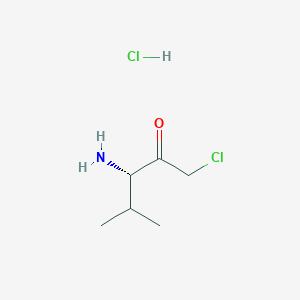
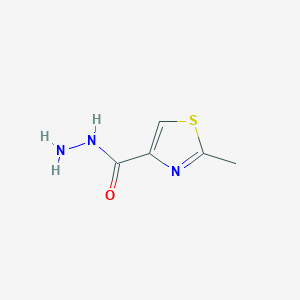


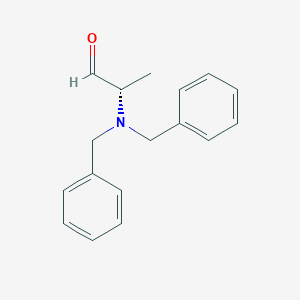
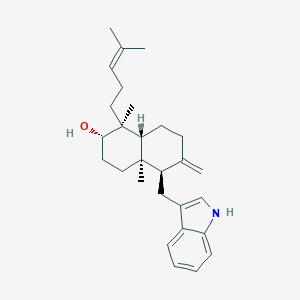
![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)

